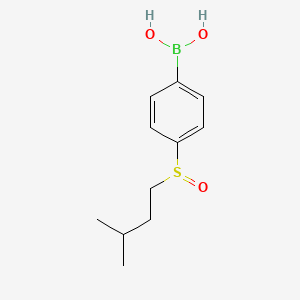

(4-(Isopentylsulfinyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Isopentylsulfinyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopentylsulfinyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with isopentylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(4-(Isopentylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Palladium(II) acetate, potassium carbonate, tetrahydrofuran (THF).

Major Products Formed

Oxidation: (4-(Isopentylsulfonyl)phenyl)boronic acid.

Reduction: (4-(Isopentylthio)phenyl)boronic acid.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

(4-(Isopentylsulfinyl)phenyl)boronic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-(Isopentylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

(4-(Isobutylsulfinyl)phenyl)boronic acid: Similar structure but with an isobutyl group instead of an isopentyl group.

(4-(Isopentylsulfonyl)phenyl)boronic acid: Similar structure but with a sulfone group instead of a sulfinyl group.

Uniqueness

(4-(Isopentylsulfinyl)phenyl)boronic acid is unique due to the presence of the isopentylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the sulfinyl group can be selectively modified .

Actividad Biológica

(4-(Isopentylsulfinyl)phenyl)boronic acid is a member of the phenylboronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Phenylboronic acids, including this compound, exert their biological effects primarily through reversible covalent binding to serine residues in enzymes, particularly β-lactamases. This interaction inhibits the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains. The boron atom's ability to form stable complexes with hydroxyl groups on target proteins is crucial for its inhibitory action .

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial activity against various strains of bacteria, particularly those expressing β-lactamases. The compound this compound has shown promising results in restoring the activity of β-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Antibiotic Used | FICI Value | Synergistic Effect |

|---|---|---|---|

| Klebsiella pneumoniae | Meropenem | < 0.5 | Yes |

| Pseudomonas aeruginosa | Ceftazidime | ≈ 0.5 | Yes |

The fractional inhibitory concentration index (FICI) values indicate a strong synergistic effect when combined with these antibiotics, suggesting that this compound can effectively combat antibiotic resistance mechanisms .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have shown that phenylboronic acids can inhibit tumor growth and enhance the effectiveness of chemotherapeutic agents such as doxorubicin.

Case Study: Tumor Targeting with Boronic Acid-Decorated Nanoparticles

A study utilized phenylboronic acid-decorated chitosan nanoparticles to target cancer cells more effectively. These nanoparticles demonstrated superior efficacy in restricting tumor growth in vivo compared to non-decorated counterparts. The targeting mechanism is attributed to the interaction between phenylboronic acid and over-expressed sialic acid residues on cancer cells .

Antiviral Activity

Emerging research indicates that phenylboronic acids may also possess antiviral properties. For instance, certain derivatives have shown potential in inhibiting HIV replication by targeting viral proteases with high affinity. The interaction between boronic acids and viral proteins can lead to conformational changes that inhibit viral replication processes .

Table 2: Antiviral Efficacy of Phenylboronic Acids

| Viral Target | Compound Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HIV Protease | Boronic Acid Derivative | 0.5 | Competitive inhibition |

| Influenza Virus | Phenylboronic Acid | 5 | Disruption of viral protein function |

Propiedades

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-92-9 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.